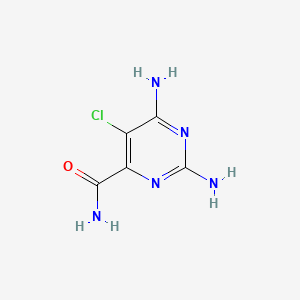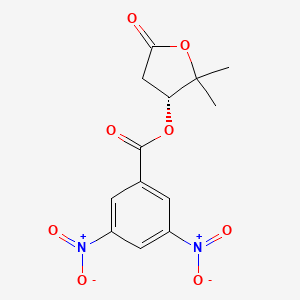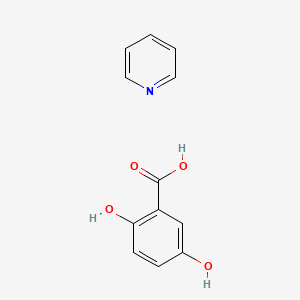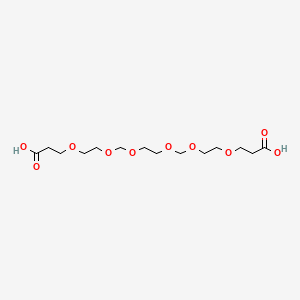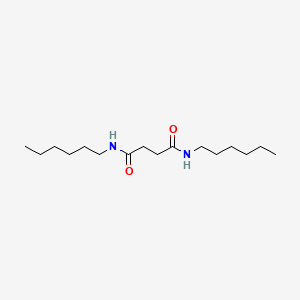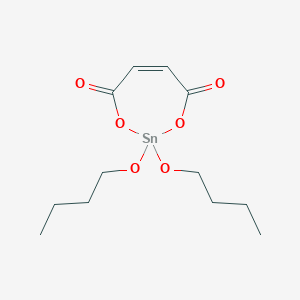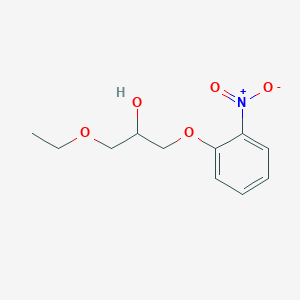
4-(3,6-Dimethylhept-5-en-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,6-Dimethylhept-5-en-3-yl)pyridine is a chemical compound belonging to the class of pyridines, which are six-membered nitrogen-containing heterocycles. Pyridines are known for their aromaticity and are found in many active pharmaceuticals, natural products, and functional materials
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,6-Dimethylhept-5-en-3-yl)pyridine can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, followed by oxidation to yield the pyridine derivative . Another method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
化学反応の分析
Types of Reactions: 4-(3,6-Dimethylhept-5-en-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridines.
科学的研究の応用
4-(3,6-Dimethylhept-5-en-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe for understanding enzyme mechanisms.
Medicine: It has potential therapeutic applications, including anti-cancer and antimicrobial properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other functional materials.
作用機序
The mechanism of action of 4-(3,6-Dimethylhept-5-en-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
類似化合物との比較
4-(Dimethylamino)pyridine (DMAP): Known for its catalytic properties in acylation reactions.
3,4-Dimethylpyridine: Another pyridine derivative with distinct chemical properties.
Uniqueness: 4-(3,6-Dimethylhept-5-en-3-yl)pyridine stands out due to its unique substitution pattern, which imparts specific chemical reactivity and potential applications not shared by other pyridine derivatives. Its structural features make it a valuable compound for targeted research and industrial applications.
特性
CAS番号 |
22241-62-9 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC名 |
4-(3,6-dimethylhept-5-en-3-yl)pyridine |
InChI |
InChI=1S/C14H21N/c1-5-14(4,9-6-12(2)3)13-7-10-15-11-8-13/h6-8,10-11H,5,9H2,1-4H3 |
InChIキー |
RFIVXDQKLHDXSE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CC=C(C)C)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




